4-Tert-butyl-4'-isopropylbenzophenone

Description

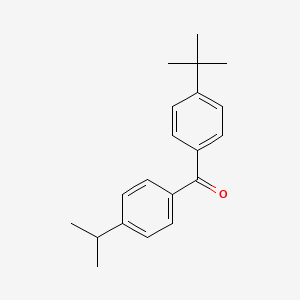

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O/c1-14(2)15-6-8-16(9-7-15)19(21)17-10-12-18(13-11-17)20(3,4)5/h6-14H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHDDAJEUHTJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501174948 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl][4-(1-methylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-09-5 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl][4-(1-methylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,1-Dimethylethyl)phenyl][4-(1-methylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Routes for Benzophenone (B1666685) Core Synthesis

The formation of the diaryl ketone structure is the cornerstone of the synthesis. This can be achieved through classic organic reactions or more contemporary, metal-catalyzed methods.

The Friedel-Crafts acylation is a fundamental and widely used method for preparing aryl ketones. scribd.com The reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org For the synthesis of 4-tert-butyl-4'-isopropylbenzophenone, two primary pathways exist:

Acylation of tert-butylbenzene (B1681246): In this route, tert-butylbenzene is reacted with 4-isopropylbenzoyl chloride. The tert-butyl group is an ortho-para directing group, and due to significant steric hindrance, the incoming acyl group is predominantly directed to the para position, yielding the desired product.

Acylation of isopropylbenzene (cumene): Alternatively, isopropylbenzene can be acylated using 4-tert-butylbenzoyl chloride. The isopropyl group is also an ortho-para director, favoring the formation of the 4,4'-disubstituted product.

The efficiency of Friedel-Crafts acylation is sensitive to reaction conditions. The choice of catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) and solvent can significantly impact yield and purity. researchgate.netresearchgate.net A key feature of this reaction is that the product, an aryl ketone, is less reactive than the starting material, which prevents polyacylation—a common issue in Friedel-Crafts alkylations. libretexts.org

| Aromatic Substrate | Acylating Agent | Primary Product | Key Considerations |

|---|---|---|---|

| tert-Butylbenzene | 4-Isopropylbenzoyl Chloride | This compound | Steric hindrance from the tert-butyl group strongly favors para-substitution. |

| Isopropylbenzene | 4-Tert-butylbenzoyl Chloride | This compound | The isopropyl group is a reliable para-director, leading to high regioselectivity. |

Modern synthetic chemistry offers powerful alternatives to Friedel-Crafts reactions, often providing milder conditions and broader functional group tolerance. nih.gov Palladium-catalyzed cross-coupling reactions are particularly effective for forming diaryl ketones. nih.gov

Notable methods include:

Suzuki-Miyaura Carbonylative Coupling: This three-component reaction can couple an aryl bromide, an aryl boronic acid, and carbon monoxide to form a diaryl ketone. nih.gov For instance, 4-tert-butylphenylboronic acid could be reacted with 4-isopropylbromobenzene in the presence of a palladium catalyst and a carbon monoxide source.

Fukuyama Coupling: This reaction involves the coupling of a thioester with an organozinc reagent, catalyzed by palladium. rsc.org It is known for its mild conditions and high yields in diaryl ketone synthesis. rsc.org

Heck-Type Carbonylative Reactions: These reactions can couple aryl halides directly with aldehydes to form ketones, representing another pathway for C-C bond formation at the carbonyl carbon. acs.org

These methods are highly regioselective as the coupling occurs specifically at the site of the halogen or organometallic group.

Regioselective Introduction of Alkyl Substituents (tert-Butyl and Isopropyl)

The precise placement of the tert-butyl and isopropyl groups at the para positions is critical for the identity of the final compound. This regiocontrol is best achieved by starting with pre-substituted materials rather than attempting to functionalize the benzophenone core directly.

Direct Friedel-Crafts alkylation of a benzophenone core is generally not a viable synthetic route. The carbonyl group is a strong deactivating group, making the attached aromatic rings less nucleophilic and thus resistant to further electrophilic substitution. unizin.org Furthermore, the carbonyl group is a meta-director, meaning any forced alkylation would likely occur at the incorrect positions (meta to the carbonyl), not the desired para positions.

The most effective and widely used strategy for ensuring correct regiochemistry is to begin with the appropriately substituted aromatic precursors. chemistrysteps.com This involves two distinct steps:

Friedel-Crafts Alkylation of Benzene (B151609): Benzene is first alkylated separately to produce the necessary starting materials.

tert-Butylbenzene is synthesized by reacting benzene with a tert-butylating agent like tert-butyl chloride or isobutylene (B52900) in the presence of a Lewis acid catalyst. libretexts.org

Isopropylbenzene (cumene) is produced by alkylating benzene with propylene (B89431) or an isopropyl halide. unizin.org

Benzophenone Formation: These monosubstituted benzenes are then used in a subsequent Friedel-Crafts acylation reaction, as detailed in section 2.1.1, to form the final 4,4'-disubstituted benzophenone with high regioselectivity. oregonstate.edu

This sequential approach avoids the issues of deactivation and incorrect directing effects associated with direct functionalization of the benzophenone skeleton.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and ensuring the high purity of this compound requires careful optimization of reaction parameters.

For Friedel-Crafts acylation , key variables include:

Catalyst Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) often complexes with the carbonyl oxygen of the product ketone. Therefore, slightly more than one equivalent of the catalyst is typically required for the reaction to proceed to completion.

Temperature Control: Maintaining an optimal temperature is crucial. Excessively high temperatures can lead to side reactions, including potential rearrangement or cleavage of the tert-butyl group. researchgate.net

Solvent: The choice of solvent can influence catalyst activity and solubility of reagents. Common solvents include dichloromethane, carbon disulfide, or sometimes nitrobenzene (B124822). researchgate.net

| Parameter | Objective and Considerations |

|---|---|

| Catalyst Type & Amount | Ensure complete reaction; AlCl₃ is common, but FeCl₃ or ZnCl₂ can be used. researchgate.net Stoichiometry must account for product complexation. |

| Temperature | Balance reaction rate with prevention of side reactions like dealkylation or isomerization. |

| Reaction Time | Monitor for completion to maximize conversion without promoting byproduct formation. |

| Solvent | Inert solvents like CH₂Cl₂ or CS₂ are typical. Solvent choice can affect reaction rates. |

For cross-coupling reactions , optimization involves screening a matrix of catalysts, ligands, bases, and solvents to find the most efficient system for the specific substrates being used. The final product is typically purified using standard laboratory techniques such as recrystallization from a suitable solvent or column chromatography to remove unreacted starting materials and any isomeric or other byproducts. Purity is confirmed through analytical methods like HPLC, GC-MS, and NMR spectroscopy. scribd.com

Catalyst Systems and Reaction Media

The selection of a catalyst is critical in Friedel-Crafts acylation. Lewis acids are traditionally employed to generate the highly electrophilic acylium ion from the acyl halide. byjus.commt.com

Homogeneous Catalysts : Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are widely used. numberanalytics.com AlCl₃ is highly effective but requires stoichiometric amounts due to its complexation with the product ketone. byjus.com Milder catalysts like FeCl₃ can be used, sometimes at higher temperatures, to achieve good yields. researchgate.net Boron trifluoride (BF₃) is another option, particularly when higher selectivity is needed for substrates with sensitive functional groups. numberanalytics.com

Heterogeneous Catalysts : To overcome the drawbacks of traditional Lewis acids (e.g., catalyst waste, corrosion), solid acid catalysts have been investigated. These include zeolites (like HZSM-5, HY, HBEA), clays, and mesoporous materials such as MCM-41. acs.org Zeolites can offer high para-selectivity due to shape-selective constraints within their porous structures. acs.org Iron zirconium phosphate (B84403) (ZPFe) has also been shown to be an effective heterogeneous catalyst for the acylation of various benzene derivatives under solvent-free conditions. researchgate.net

Reaction Media : The choice of solvent can influence reaction outcomes. Common solvents include non-polar options like carbon disulfide (CS₂) and chlorinated hydrocarbons. However, for deactivated or less reactive substrates, polar solvents like nitrobenzene are often used. scribd.com In some cases, one of the aromatic reactants can be used in excess to serve as the solvent. numberanalytics.com More modern approaches utilize ionic liquids, such as those based on 1-butyl-3-methylimidazolium chloride (BmimCl) combined with FeCl₃ or AlCl₃, which can function as both the catalyst and the solvent. researchgate.net

Below is an interactive table comparing common catalyst systems for Friedel-Crafts acylation.

| Catalyst System | Type | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Homogeneous Lewis Acid | 0-50 °C, Stoichiometric amounts | High reactivity, widely applicable. numberanalytics.com | Corrosive, difficult to recycle, large waste stream. byjus.com |

| Ferric Chloride (FeCl₃) | Homogeneous Lewis Acid | Higher temperatures, catalytic amounts | Milder than AlCl₃, less waste. researchgate.net | Lower reactivity for deactivated rings. researchgate.net |

| Zeolites (e.g., HZSM-5) | Heterogeneous Solid Acid | High temperatures (>130 °C) | Reusable, high para-selectivity. acs.org | Pore size limitations for very large molecules. acs.org |

| Ionic Liquids (e.g., BmimCl-FeCl₃) | Homogeneous/Dual Role | Variable, often mild | Acts as both catalyst and solvent, recyclable. researchgate.net | Can be expensive, potential for product separation issues. |

Temperature and Pressure Influences

Temperature and pressure are pivotal parameters that must be controlled to optimize the synthesis of substituted benzophenones.

Temperature : There is a trade-off between reaction rate and selectivity. Higher temperatures accelerate the reaction but can also promote the formation of unwanted side products and decrease regioselectivity. numberanalytics.comnumberanalytics.com For many standard Friedel-Crafts acylations using AlCl₃, temperatures are often kept low, between 0°C and 50°C, to maximize the yield of the desired isomer. numberanalytics.com In contrast, reactions with less active catalysts or substrates may require elevated temperatures to proceed at a reasonable rate. researchgate.net For instance, using certain zeolite catalysts, temperatures above 130°C may be needed to favor ketone formation over ester intermediates. acs.org

Pressure : The influence of pressure on Friedel-Crafts acylation is generally less pronounced than temperature, especially for reactions conducted entirely in the liquid phase. numberanalytics.com Increased pressure can enhance the rate of reactions that involve a gaseous reactant. numberanalytics.com For highly exothermic reactions, conducting the process under reduced pressure (e.g., 20 to 100 mm Hg) can help control the reaction temperature by utilizing the heat of reaction to boil off the solvent, thereby preventing overheating and by-product formation. google.com

The following table summarizes the general effects of temperature and pressure on Friedel-Crafts acylation.

| Parameter | Effect of Increase | Considerations |

|---|---|---|

| Temperature | Increases reaction rate; may decrease selectivity and yield. numberanalytics.com | Optimal temperature depends on substrate reactivity and catalyst choice. numberanalytics.com |

| Pressure | Enhances rate, especially with gaseous reactants. numberanalytics.com | High pressures may require specialized equipment. numberanalytics.com Reduced pressure can be used for temperature control. google.com |

Investigation of Reaction Mechanisms in Substituted Benzophenone Synthesis

Understanding the reaction mechanism is key to controlling the synthesis and minimizing undesirable outcomes, particularly when dealing with sterically demanding substrates.

Mechanistic Insights into Friedel-Crafts Reactions for Bulky Substituents

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. byjus.com

Formation of the Acylium Ion : The Lewis acid catalyst coordinates to the halogen of the acyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion (RCO⁺). masterorganicchemistry.commt.com This electrophile is relatively stable and does not undergo rearrangement, a key advantage over Friedel-Crafts alkylation. masterorganicchemistry.comlibretexts.org

Electrophilic Attack : The electron-rich aromatic ring attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity. byjus.commt.com

Deprotonation : A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group. byjus.com This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.

Understanding Side Reactions and By-product Formation

Several side reactions can occur during Friedel-Crafts acylation, reducing the yield of the desired product. A key consideration in benzophenone synthesis is the potential for reactions involving the substituents.

Elbs Reaction Considerations : While not directly applicable to the synthesis of this compound (which lacks an ortho-methyl group), the Elbs reaction is a critical example of a potential side reaction in the synthesis of other benzophenone analogues. The Elbs reaction is the pyrolysis-induced cyclization and dehydration of an ortho-methyl substituted benzophenone to yield a condensed polyaromatic system like anthracene. wikipedia.org The reaction, first published in 1884, proceeds through a heat-induced cyclization followed by a hydride shift and dehydration. wikipedia.org This highlights the importance of substrate structure; if an ortho-methylated benzoyl chloride or a methylated aromatic substrate like toluene (B28343) were used incorrectly, subsequent high-temperature steps could trigger this unwanted transformation. wikipedia.org

Other Side Reactions :

Polyacylation : The product ketone contains a deactivating carbonyl group, which makes the product less reactive than the starting material. libretexts.org This significantly reduces the likelihood of further acylation, a major advantage over Friedel-Crafts alkylation. However, under harsh conditions or with highly activated rings, diacylation can occur. numberanalytics.com

Dealkylation : Under strong acid conditions and high temperatures, the tert-butyl or isopropyl groups can be cleaved from the aromatic ring.

Rearrangement of Reactants : While the acylium ion itself is stable, the alkyl groups on the aromatic rings could potentially rearrange under certain Lewis acid conditions, although this is less common for tertiary alkyl groups like tert-butyl.

Derivatization Strategies for Functional Group Introduction on this compound Scaffolds

The this compound scaffold possesses several sites for further chemical modification, enabling the synthesis of a diverse range of derivatives. The primary reactive sites are the central ketone and the two aromatic rings.

Reactions at the Carbonyl Group :

Reduction : The ketone can be reduced to a secondary alcohol (diphenylmethanol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination : The ketone can be converted into an amine via reductive amination, reacting with an amine to form an imine intermediate, which is then reduced.

Wittig Reaction : Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene.

Reactions on the Aromatic Rings :

Electrophilic Aromatic Substitution : Introducing further substituents onto the aromatic rings is challenging. The existing bulky alkyl groups sterically hinder the remaining positions, and the electron-withdrawing carbonyl group deactivates both rings to further electrophilic attack. libretexts.org However, under forcing conditions, reactions like nitration or halogenation might be possible, with substitution patterns dictated by the combined directing effects of the alkyl and carbonyl groups.

Benzylic Position Modification : While the tert-butyl group has no benzylic protons, the isopropyl group does. The benzylic carbon can be a site for radical halogenation, followed by nucleophilic substitution, to introduce a variety of functional groups at that position.

Advanced Derivatization for Materials Science : Substituted benzophenones are precursors for advanced materials. For example, benzophenone derivatives can be functionalized with groups like carbazoles through reactions such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution on a halogenated benzophenone precursor. These complex derivatives have been investigated as host materials for organic light-emitting diodes (OLEDs) due to the favorable electronic properties conferred by the benzophenone core. mdpi.com

Derivatization for Analysis : For analytical purposes, such as detection in environmental samples by gas chromatography-mass spectrometry (GC-MS), benzophenones containing hydroxyl groups are often derivatized to increase their volatility and thermal stability. nih.govmdpi.com While the target molecule lacks a hydroxyl group, this illustrates a common strategy applied to functionalized analogues.

Photophysical and Photochemical Investigations

Electronic Structure and Excited State Characterization

The behavior of 4-tert-butyl-4'-isopropylbenzophenone when it absorbs light is governed by its electronic structure and the nature of its excited states. The presence of the carbonyl chromophore and the substituted aromatic rings dictates its unique photophysical properties.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the electronic properties of benzophenone (B1666685) derivatives. semanticscholar.orgresearchgate.net For this compound, such calculations would reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily localized on the benzoyl moiety. The non-bonding (n) orbital is located on the carbonyl oxygen, while the π and π* orbitals are distributed across the carbonyl group and the two phenyl rings.

The alkyl substituents (tert-butyl and isopropyl) are electron-donating through an inductive effect. This effect is expected to slightly raise the energy of the HOMO without significantly altering the LUMO energy, thereby marginally decreasing the HOMO-LUMO energy gap compared to unsubstituted benzophenone. The ground state geometry, optimized by these calculations, would show the two phenyl rings twisted out of the plane of the carbonyl group, a characteristic feature of benzophenones that minimizes steric hindrance.

Calculations on the excited states would identify the lowest singlet (S₁) and triplet (T₁) states as having n,π* character, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the aromatic system. Higher energy excited states would possess π,π* character.

Table 1: Representative Calculated Electronic Properties for Substituted Benzophenones (Note: Data is illustrative, based on typical DFT results for analogous compounds, not specific experimental values for this compound.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzophenone | -6.5 | -1.8 | 4.7 |

| 4,4'-dimethoxybenzophenone | -5.9 | -1.7 | 4.2 |

| 4,4'-bis(trifluoromethyl)benzophenone | -7.1 | -2.5 | 4.6 |

The UV-Vis absorption spectrum of this compound in a non-polar solvent is characterized by two main absorption bands. A weak, long-wavelength band typically found around 330-350 nm corresponds to the spin-forbidden n→π* transition (S₀ → S₁). A much stronger band at shorter wavelengths, usually below 300 nm, is assigned to the spin-allowed π→π* transition (S₀ → S₂). nih.govnist.gov The alkyl substituents are expected to cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted benzophenone due to their electron-donating nature.

Upon excitation, the most prominent emission from benzophenone derivatives at low temperature (77 K) in a rigid matrix is phosphorescence. This emission occurs from the lowest triplet state (T₁) to the singlet ground state (S₀). The phosphorescence spectrum of this compound would exhibit a characteristic vibrational structure, with the first and highest-energy peak (the 0-0 band) providing the energy of the T₁ state. nih.govnih.gov For most benzophenones, this T₁ energy is approximately 289 kJ/mol (69 kcal/mol). nih.gov

Table 2: Spectroscopic Data for Benzophenone and Related Derivatives

| Compound | n→π* Absorption λmax (nm) | π→π* Absorption λmax (nm) | Phosphorescence 0-0 Peak (nm) | T₁ Energy (kJ/mol) |

|---|---|---|---|---|

| Benzophenone | ~345 | ~252 | ~412 | 290 |

| 4-Methoxybenzophenone | ~330 | ~287 | ~415 | 288 |

| 2-Hydroxy-4-methoxybenzophenone (BP-3) | ~325 | ~287 | ~449 | 266 |

A defining characteristic of benzophenone and its derivatives is the exceptionally high efficiency of intersystem crossing (ISC), the process by which the molecule transitions from the initially formed singlet excited state (S₁) to the triplet manifold. The quantum yield for triplet state formation in benzophenone is nearly unity (~100%). edinst.com This rapid and efficient ISC is the cornerstone of benzophenone photochemistry.

The process is facilitated by several factors. First, the energy gap between the S₁(n,π) state and a higher triplet state, T₂(π,π), is very small. According to El-Sayed's rules, ISC between states of different orbital character (i.e., n,π* and π,π) is spin-allowed and thus very fast. nih.govscispace.com The molecule is believed to cross from S₁(n,π) to T₂(π,π) on a sub-picosecond timescale, followed by rapid internal conversion to the lowest and chemically reactive triplet state, T₁(n,π). acs.org The entire process from S₁ to T₁ occurs within picoseconds. acs.org

The resulting T₁(n,π) state is relatively long-lived, with lifetimes in the microsecond to millisecond range in the absence of quenchers, depending on the medium and temperature. edinst.comedinst.com It is this long-lived, high-energy triplet state that participates in subsequent photochemical reactions. It is expected that this compound would follow this same mechanistic framework, exhibiting a high triplet quantum yield and a reactive T₁(n,π) state.

Photoinduced Processes and Mechanistic Studies

Once formed, the triplet state of this compound can initiate various chemical reactions, primarily through hydrogen abstraction or energy transfer.

The most classic photoinduced process for benzophenones is photoreduction, which occurs in the presence of a hydrogen-donating substrate (R-H). The excited triplet state of the benzophenone (³BP*), with its diradical character on the carbonyl oxygen, readily abstracts a hydrogen atom from the substrate. researchgate.net This generates two radical species: a benzhydrol ketyl radical and a substrate-derived radical (R•). nih.gov

The reaction scheme is as follows:

Excitation & ISC: BP + hν → ¹BP* → ³BP*

H-Abstraction: ³BP* + R-H → •BPH-OH + R•

For this compound, this process would yield the corresponding substituted ketyl radical. The rate of this hydrogen abstraction depends on the nature of the R-H bond and the electronic properties of the benzophenone. nih.gov Electron-donating substituents like alkyl groups can slightly decrease the photoreduction rate compared to unsubstituted benzophenone, but the fundamental mechanism remains unchanged. The primary evidence for this mechanism comes from techniques like laser flash photolysis and electron spin resonance (ESR), which can detect the transient ketyl radical intermediates. nih.govcdnsciencepub.com

Benzophenones that lack internal hydrogen-abstracting groups (such as a hydroxyl group at the ortho position) are generally considered to be photochemically stable against unimolecular degradation and isomerization. psu.edu Therefore, this compound is not expected to undergo significant photoisomerization.

However, like most organic compounds, it can undergo photodegradation upon prolonged exposure to high-energy UV radiation, particularly in the presence of oxygen or other reactive species. nih.gov Studies on various benzophenone-type UV filters in aqueous environments have shown that they are generally resistant to direct photolysis, with degradation often following slow, pseudo-first-order kinetics. psu.edunih.gov Degradation can be accelerated by advanced oxidation processes, such as the use of UV/H₂O₂, which generate highly reactive hydroxyl radicals that can attack the aromatic rings or the alkyl substituents, leading to a variety of breakdown products. psu.edulut.finih.gov

Solvent Effects on Photoreactivity

The surrounding solvent medium plays a critical role in dictating the photochemical pathway of substituted benzophenones. The polarity, proticity, and the presence of dissolved oxygen can significantly influence the photostability and reaction mechanisms. While specific studies on this compound are not extensively detailed in public literature, the behavior of structurally similar aromatic ketones, such as the UVA absorber 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone), provides significant insight.

Research on avobenzone (B1665848) demonstrates a strong solvent-dependent photostability. iaea.org In polar protic solvents like methanol, the compound is found to be relatively photostable. iaea.org However, in polar aprotic solvents such as dimethylsulfoxide (DMSO), it undergoes photoisomerization from its enol to its keto form. iaea.org In nonpolar environments like cyclohexane, significant photodegradation is observed. iaea.org Furthermore, the presence of oxygen can be a determining factor; for instance, avobenzone's photoisomerization in DMSO is largely dependent on the presence of oxygen. google.com

This solvent-dependent behavior highlights the competition between different decay pathways for the excited state of the molecule. The stability of charge-transfer intermediates, the possibility of hydrogen bonding, and the solvent's ability to quench excited states all contribute to the observed photoreactivity. For this compound, which lacks the enol-keto tautomerism of avobenzone, the primary photoreaction in the presence of a hydrogen donor is intermolecular hydrogen abstraction. The efficiency of this process is similarly influenced by the solvent's ability to stabilize the resulting ketyl radical and solvate the reactants.

Table 1: Photostability of Avobenzone in Various Solvents This table illustrates the solvent-dependent photoreactivity of a structurally similar compound, providing a model for understanding the potential behavior of this compound.

| Solvent | Type | Polarity | Photochemical Outcome |

| Methanol | Polar Protic | High | Essentially Photostable iaea.org |

| Dimethylsulfoxide (DMSO) | Polar Aprotic | High | Photoisomerization (enol to keto) iaea.org |

| Ethyl Acetate | Moderately Polar Aprotic | Medium | Photoisomerization and Photodegradation iaea.org |

| Cyclohexane | Nonpolar | Low | Significant Photodegradation iaea.org |

Intramolecular Photoredox Chemistry in Substituted Benzophenones

A specific type of formal intramolecular photoredox reaction has been documented for certain meta-substituted benzophenones. acs.orgnih.gov In these cases, photolysis in an acidic aqueous solution leads to a clean and highly efficient reaction where the benzophenone ketone group is reduced to a secondary alcohol, while a substituent at the meta-position (such as a hydroxymethyl group) is oxidized to an aldehyde or ketone. acs.orgsemanticscholar.org

This reaction is mechanistically significant as it requires electronic communication between the 1,3-positions on the benzene (B151609) ring, an example of the "photochemical meta effect". nih.govsemanticscholar.org This specific intramolecular pathway is notably absent when the reaction is conducted in organic solvents, where only standard intermolecular photoreduction of the benzophenone moiety occurs. nih.govsemanticscholar.org The reaction is unimolecular and is facilitated by water and acid. acs.org

However, this specific intramolecular photoredox mechanism is characteristic of the meta-substitution pattern. For para-substituted compounds like this compound, this pathway is not observed. The substitution at the 4 and 4' positions does not facilitate the required electronic communication for this type of intramolecular redox event. Instead, the primary photochemical reaction for this compound upon excitation is intermolecular hydrogen abstraction from a suitable donor molecule, which forms the basis of its function as a Type II photoinitiator.

Photoinitiation Capabilities in Polymerization Systems

Efficiency of Radical Generation and Polymerization Kinetics

The efficiency of a Type II photoinitiator system is dependent on several kinetic factors, including the quantum yield of triplet state formation, the rate of hydrogen abstraction from the co-initiator, and the reactivity of the generated radicals towards the monomer.

The rate of the primary photoreduction reaction in benzophenone derivatives shows a remarkable dependence on the ring substituents. acs.org Electron-donating groups, such as the tert-butyl and isopropyl groups in this compound, influence the electronic structure and stability of the resulting ketyl radical. acs.org The rate and activation energy of the reduction steps are correlated with the reaction enthalpies, with the stability of the forming aromatic ketyl radical being a key determinant. acs.org

Co-initiator Interactions and Synergistic Effects

The performance of this compound is intrinsically linked to its interaction with a co-initiator. Tertiary amines are the most common and effective co-initiators used with benzophenone-type initiators. radtech-europe.com Examples include ethyl-4-(dimethylamino)benzoate (EDB) and triethanolamine (B1662121) (TEOA). nih.govsemanticscholar.org

The interaction involves the abstraction of a hydrogen atom from the carbon alpha to the nitrogen atom of the amine by the excited benzophenone. This process is highly efficient and generates a highly reactive α-amino alkyl radical, which readily initiates polymerization. google.com

This partnership exhibits significant synergistic effects beyond simple radical generation:

Oxygen Scavenging: A crucial role of the amine co-initiator is the mitigation of oxygen inhibition. google.comradtech-europe.com Oxygen is a potent inhibitor of radical polymerization as it reacts with initiating or propagating radicals to form unreactive peroxy radicals. The amine synergist can react with these peroxy radicals, regenerating an active alkyl-amino radical and thus overcoming the inhibitory effect of oxygen. iaea.orgradtech-europe.com

Enhanced Curing Speed: The combination of benzophenone with a suitable amine can lead to excellent curing speeds. iaea.org Specialized amine synergists, such as those synthesized via a Michael addition between an amine and a multifunctional acrylate (B77674), can be designed to have high reactivity and be incorporated into the final polymer network, reducing migration. iaea.orggoogle.com

In some advanced systems, benzophenone derivatives are used in three-component systems, for instance with an amine and an iodonium (B1229267) salt, to achieve high photoinitiation ability for both free-radical and cationic polymerizations. semanticscholar.org

Applications in Advanced Photonic Materials

While this compound is not itself a photonic material, it is a critical enabling component in the fabrication of advanced polymer-based materials and structures, some of which have applications in photonics. Its primary application is as a photoinitiator for UV-curable formulations used in coatings, inks, and, increasingly, in advanced manufacturing technologies like stereolithography (SLA) and digital light processing (DLP) 3D printing.

The ability to rapidly and precisely cure liquid resins into solid, high-resolution three-dimensional structures is fundamental to creating micro-optical components, waveguides, and scaffolds for photonic crystals. The photopolymerization process, driven by initiators like this compound, allows for the layer-by-layer fabrication of complex geometries required for many photonic devices. Its use in dental resins and other biocompatible materials also demonstrates its utility in creating highly specialized, durable materials through photopolymerization. nih.govresearchgate.net Therefore, its application lies in the synthesis and manufacturing of advanced materials rather than being a functional component within the final photonic device.

Integration into Organic Light-Emitting Diode (OLED) Systems as Host or Emitter Materials

There is no available research data to suggest that this compound has been synthesized or investigated for use as a host or emitter material in OLED systems. While other benzophenone derivatives and molecules containing tert-butyl groups have been explored for these purposes to enhance material properties, no specific studies on this particular compound were identified.

Role in UV-Curing Technologies

No information was found regarding the use of this compound as a photoinitiator or in any other capacity within UV-curing technologies. Benzophenones are a well-known class of photoinitiators; however, the performance and application of this specific di-substituted derivative have not been documented in the available literature.

Environmental Distribution, Transformation, and Analytical Detection

Occurrence and Detection in Environmental Matrices

Benzophenones as a group of compounds are recognized as emerging contaminants and have been detected globally in various environmental settings. mdpi.comnih.govnih.gov Their presence is largely attributed to their use in a wide array of consumer and industrial products, leading to their release into the environment through wastewater treatment plant effluents and other pathways. mdpi.comnih.gov

Presence in Aquatic Environments (Surface Water, Groundwater, Wastewater Effluents)

Studies have consistently documented the presence of various benzophenone (B1666685) derivatives in aquatic systems. nih.gov For example, compounds like benzophenone-3 have been found in surface waters, including rivers and lakes, seawater, and even tap water, with concentrations ranging from the nanogram per liter (ng/L) to microgram per liter (µg/L) level. nih.gov Wastewater influents often show higher concentrations. nih.govepa.gov The transport and distribution of these compounds in water are governed by their physicochemical properties, such as their lipophilic nature and water solubility. nih.gov While specific monitoring data for 4-Tert-butyl-4'-isopropylbenzophenone is absent, its structural similarity to other detected benzophenones suggests a potential for its presence in similar aquatic environments, pending sources of release.

Occurrence in Soil and Sediment Compartments

Due to their chemical properties, including a tendency to accumulate, benzophenones are also found in solid environmental matrices like soil, sediment, and sludge. mdpi.comepa.gov Their lipophilic character suggests they will partition from water into these compartments. mdpi.com For the general class of benzophenones, detection in sediments and biota has been reported, indicating their persistence and potential for accumulation in these environmental sinks. researchgate.net Without specific studies, the occurrence of this compound in soil and sediment can only be inferred based on the behavior of its chemical relatives.

Environmental Transformation Pathways

Benzophenones in the environment are subject to various transformation processes that dictate their ultimate fate and the formation of new compounds. researchgate.netnih.gov These pathways include breakdown by microorganisms and degradation by sunlight.

Biodegradation Mechanisms by Microbial Communities

Microbial degradation is a key process in the environmental attenuation of many organic compounds. For benzophenones, biodegradation has been observed under different conditions. For instance, benzophenone-3 has been shown to be biodegradable by microorganisms from activated and digested sludge under both oxygen-rich (oxic) and oxygen-poor (anoxic) conditions. researchgate.net The primary degradation mechanisms identified for some benzophenones include hydroxylation and methylation, which can lead to the formation of intermediate products. nih.govhanyang.ac.kr The specific microbial communities capable of degrading this compound and the efficiency of such processes have not been documented.

Photolytic Degradation Processes in Aqueous and Atmospheric Phases

Photodegradation, or the breakdown of chemicals by light, is another critical transformation pathway for benzophenones, given their function as UV absorbers. researchgate.net The rate of photolysis in aquatic environments can be influenced by various factors, including pH and the presence of other substances like dissolved organic matter. researchgate.net For the parent compound, benzophenone, natural degradation by sunlight is a significant elimination process in surface water. researchgate.net The transformation of benzophenone derivatives during water treatment processes involving UV light has also been studied. researchgate.net However, specific studies on the photolytic half-life, quantum yield, and degradation pathways for this compound are currently lacking.

Formation of Transformation Products and Metabolites

The degradation of parent benzophenone compounds leads to the formation of various transformation products (TPs). nih.gov For example, during chlorination of water, benzophenones can undergo reactions like electrophilic substitution and oxidation to form new chlorinated and oxygenated derivatives. nih.govnih.gov The biodegradation of benzophenone-3 is known to produce metabolites such as 2,4-dihydroxybenzophenone (B1670367) and 4-cresol. researchgate.net These TPs are of environmental relevance as their toxicity and persistence may differ from the original compound. nih.gov The specific metabolites and degradation byproducts that may arise from this compound under various environmental conditions have yet to be identified and studied.

Advanced Analytical Methodologies for Trace Detection and Quantification

Chromatographic Techniques (e.g., GC-MS, HPLC, LC-MS/MS) for Complex Matrices

Chromatographic techniques are paramount for separating this compound from other compounds within a sample, enabling its accurate quantification. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is amenable to GC-MS analysis. This technique combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being fragmented and detected by the mass spectrometer. For benzophenone derivatives, GC-MS provides high resolution and is often used for analyzing samples from various matrices. osha.govup.pt The analysis of additives in materials like polypropylene (B1209903) films, for instance, often employs pyrolysis-GC-MS to identify compounds, including degradation products of antioxidants that may be structurally related to substituted benzophenones. jeol.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds. shimadzu.comnih.govresearchgate.net When coupled with tandem mass spectrometry (LC-MS/MS), it becomes an exceptionally powerful tool for trace analysis in complex environmental matrices like water, sediment, and sludge. researchgate.netacs.orgnih.gov LC-MS/MS offers superior selectivity and sensitivity, making it the technique of choice for detecting emerging contaminants like benzophenone derivatives at nanogram-per-liter levels. up.ptdphen1.com The method involves separating the analyte on an LC column, followed by ionization (commonly via electrospray ionization - ESI) and detection using two mass analyzers in series (tandem MS), which significantly reduces matrix interference. dphen1.comdphen1.com

| Technique | Column Example | Mobile Phase / Carrier Gas | Detection Mode | Typical Application | Reference |

|---|---|---|---|---|---|

| GC-MS | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) | Helium | Electron Ionization (EI) | Analysis of extractables from materials | lcms.cz |

| LC-MS/MS | C18 stationary phase | Acetonitrile/Water with additives (e.g., formic acid, ammonium (B1175870) formate) | Electrospray Ionization (ESI) | Trace analysis in wastewater, sediment, sludge | researchgate.netacs.orgdphen1.com |

| HPLC-UV | Shim-pack Velox™ C18 SPP | Isocratic or gradient elution with Acetonitrile/Water | UV Detector (e.g., at 309 nm) | Quantification in consumer products (cosmetics) | shimadzu.comnih.gov |

Spectroscopic Detection Methods (e.g., UV-Vis, FT-IR, NMR, Mass Spectrometry) for Structural Confirmation

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

UV-Visible (UV-Vis) Spectroscopy: Benzophenones exhibit characteristic UV absorption due to the π-electron system of the aromatic rings and the carbonyl group. researchgate.net The UV spectrum of a substituted benzophenone like this compound is expected to show strong absorption bands, typically in the range of 250-350 nm, corresponding to n→π* and π→π* electronic transitions of the carbonyl and phenyl groups. The exact wavelength of maximum absorbance (λmax) is influenced by the substituents on the phenyl rings. science-softcon.de

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum would be dominated by a strong absorption peak around 1650-1670 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a diaryl ketone. nist.gov Other significant peaks would include C-H stretching vibrations for the alkyl groups (tert-butyl and isopropyl) just below 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the tert-butyl group would appear as a singlet at approximately 1.3 ppm, while the isopropyl group would show a doublet for the methyl protons around 1.2 ppm and a septet for the methine proton around 3.0 ppm. The aromatic protons would appear as a complex multiplet pattern in the 7.2-7.8 ppm region.

In the ¹³C NMR spectrum, the carbonyl carbon would be observed as a downfield signal around 196 ppm. Distinct signals for the carbons of the tert-butyl and isopropyl groups, as well as the aromatic carbons, would also be present. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. nist.govnist.gov In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. A prominent fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. researchgate.net Further fragmentation of the benzophenone structure would also occur, providing a unique fingerprint for the compound.

| Spectroscopic Technique | Expected Key Signals/Features | Reference (Analogous Compounds) |

|---|---|---|

| UV-Vis | Strong absorption bands in the 250-350 nm range. | researchgate.netscience-softcon.de |

| FT-IR | C=O stretch (~1660 cm⁻¹), Alkyl C-H stretch (~2960 cm⁻¹), Aromatic C=C stretch (1450-1600 cm⁻¹). | nist.gov |

| ¹H NMR | Aromatic protons (7.2-7.8 ppm), Isopropyl CH (~3.0 ppm), tert-Butyl CH₃ (~1.3 ppm), Isopropyl CH₃ (~1.2 ppm). | rsc.orgchemicalbook.com |

| Mass Spec (EI) | Molecular ion peak [M]⁺, Prominent [M-15]⁺ fragment from loss of methyl from tert-butyl group. | nist.govresearchgate.net |

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods can be employed to study the redox properties of this compound, specifically the reduction of its ketone functional group. Techniques like cyclic voltammetry can provide insights into the electron transfer processes. The benzophenone moiety is electrochemically active, and its reduction typically occurs in one or two electron-transfer steps, depending on the solvent and pH, to form a radical anion and then a dianion. The presence of electron-donating alkyl groups (tert-butyl and isopropyl) would influence the reduction potential compared to unsubstituted benzophenone. Studies on substituted benzophenones have shown how different functional groups affect their redox behaviors. researchgate.netresearchgate.net This analysis is valuable for understanding potential transformation pathways in different environmental compartments.

Sample Preparation and Extraction Techniques for Environmental Samples

Effective sample preparation is a critical step for the reliable analysis of this compound, as it is often present at low concentrations in complex environmental matrices such as water, soil, and sludge. nih.govmdpi.com The primary goals are to extract the analyte from the sample, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. youtube.com

Solid-Phase Extraction (SPE): SPE is the most widely used technique for extracting benzophenones from aqueous samples. nih.govmdpi.comencyclopedia.pub The process involves passing the water sample through a cartridge packed with a solid sorbent. The analyte is retained on the sorbent while the bulk of the water and some impurities pass through. The analyte is then eluted with a small volume of an organic solvent. For benzophenones, polymeric sorbents like Oasis HLB are commonly used due to their broad affinity for compounds with varying polarities. dphen1.comdphen1.com The efficiency of SPE depends on factors like sorbent type, sample pH, and the choice of elution solvent. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classical extraction method that partitions the analyte between the aqueous sample and an immiscible organic solvent. researchgate.netencyclopedia.pub While effective, it can be solvent- and labor-intensive.

Dispersive Solid-Phase Extraction (dSPE): dSPE, often used as a cleanup step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, involves adding the SPE sorbent directly to the sample extract. After vortexing and centrifugation, the cleaned supernatant is collected for analysis. This method is fast and efficient for cleaning up complex extracts from matrices like sediment and sludge. mdpi.comencyclopedia.pub

| Technique | Matrix | Sorbent/Solvent System | Typical Recovery | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | River Water, Wastewater | Sorbent: Oasis HLB; Eluent: Methyl-tert-butyl ether (MTBE) / 2-propanol | 80-110% | dphen1.comdphen1.com |

| Liquid-Liquid Extraction (LLE) with SPE cleanup | Sediment, Sludge | Solvent: Methanol/Ethyl acetate; SPE Cleanup: Silica/Florisil | >70% (for most benzophenones) | researchgate.netencyclopedia.pub |

| Dispersive Solid-Phase Extraction (dSPE) | Water Samples | Sorbent: Magnetic graphitized carbon black | 81-94% | encyclopedia.pub |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

Traditional synthesis of benzophenones often relies on Friedel-Crafts acylation, which can generate significant waste. mdpi.comvinatiorganics.com Future research will focus on developing greener synthetic routes to 4-Tert-butyl-4'-isopropylbenzophenone that maximize atom economy and minimize environmental impact. This involves exploring alternative catalysts, solvents, and energy sources. mdpi.com Key areas of investigation include the use of solid acid catalysts to replace corrosive and difficult-to-recycle homogeneous catalysts, and the implementation of solvent-free reaction conditions or the use of green solvents like water. mdpi.comrsc.org Catalytic methods that utilize recyclable catalysts are a primary goal to prevent hazardous waste and improve atom economy. mdpi.com Phase transfer catalysis represents another efficient and selective method for producing benzophenones with high yields and minimal by-products. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Approach | Catalyst/Reagents | Solvent | Key Advantages | Research Focus |

| Catalytic Friedel-Crafts Acylation | Zeolites, Heteropolyacids | Green Solvents (e.g., ionic liquids) or Solvent-free | Recyclable catalyst, reduced corrosive waste, high regioselectivity. | Catalyst design for high turnover and stability. |

| Oxidation of Diarylalkanes | Phase Transfer Catalyst (e.g., TCMACl), Oxidant (Chromate) | Ethyl Acetate, Toluene (B28343) | High selectivity, no over-oxidation to carboxylic acids, high yield (>90%). researchgate.net | Development of non-heavy metal oxidants. |

| Microwave-Assisted Synthesis | Various | Minimal or no solvent | Drastic reduction in reaction time, energy efficiency, increased yields. mdpi.com | Optimization of microwave parameters for scalability. |

| One-Pot/Tandem Reactions | Organocatalysts | Environmentally benign solvents | Operational simplicity, high functional-group tolerance, construction of diverse frameworks. rsc.org | Designing cascade sequences to build the molecule from simpler precursors. |

This table is illustrative and based on general advancements in benzophenone (B1666685) synthesis.

Exploration of Advanced Photochemical Transformations and Catalytic Cycles

Benzophenones are renowned for their photochemical activity, primarily their ability to act as photoinitiators and photocatalysts. mq.edu.au Upon UV irradiation, this compound would be expected to form an excited triplet state that can initiate chemical reactions, such as hydrogen atom transfer (HAT). nih.gov Future research will delve into harnessing this reactivity for novel applications. This includes its potential use in photocatalytic cycles for complex organic synthesis, where the excited benzophenone derivative could activate substrates for cross-coupling or functionalization reactions. nih.gov The photostability of the compound itself is a critical area of study, as substituents and the solvent environment can significantly influence degradation pathways and product formation. nih.govcansa.org.za Understanding these pathways is crucial for designing robust photochemical systems.

Design of this compound-based Functional Materials for Specific Technological Demands

The unique structure of this compound makes it a promising building block for new functional materials. The bulky tert-butyl and isopropyl groups can influence material properties such as solubility, thermal stability, and morphology. A primary area of future development is its incorporation into polymers, either as a UV stabilizer to prevent photodegradation or as a covalently bonded photoinitiator for UV-curing applications like coatings, inks, and adhesives. vinatiorganics.comresearchgate.net In 3D printing and photolithography, such photoinitiators are critical for promoting the rapid polymerization of acrylate (B77674) or epoxide resins. anu.edu.aursc.org Research will focus on synthesizing polymers and co-polymers where the benzophenone moiety is an integral part of the backbone or a pendant group, which can prevent leaching and improve long-term performance. consensus.app

Table 2: Potential Applications in Functional Materials

| Material Type | Role of this compound | Desired Properties | Emerging Application Area |

| UV-Curable Coatings | Photoinitiator | High initiation efficiency, low migration, good solubility in monomers. researchgate.net | High-speed printing, protective coatings for electronics. |

| Polymer Additives | UV Stabilizer | Photostability, compatibility with polymer matrix, prevention of polymer degradation. rsc.org | Food packaging, textiles, plastics for outdoor use. rsc.orgnih.gov |

| 3D Printing Resins | Photoinitiator | High reactivity under LED light sources (e.g., 405 nm), high final conversion of monomers. anu.edu.au | Additive manufacturing of complex parts, biomedical devices. |

| Functional Polymers | Monomeric Unit | Enhanced thermal stability, specific optical properties, processability. | High-performance plastics, organic electronic materials. |

This table outlines prospective applications based on the known functions of benzophenone derivatives.

Enhanced Understanding of Environmental Interactions and Remediation Strategies

As with many synthetic compounds, understanding the environmental fate of this compound is crucial. nih.gov Benzophenone derivatives are considered emerging contaminants, and their persistence, bioaccumulation, and transformation in aquatic environments are areas of active research. nih.govmdpi.com Future studies must investigate the specific photodegradation and biodegradation pathways of this compound. rsc.org For instance, research on other benzophenones shows that photodegradation can be influenced by dissolved organic matter and the presence of other pollutants. nih.gov Furthermore, developing effective remediation strategies is a key research direction. Advanced Oxidation Processes (AOPs), such as UV/H₂O₂ or photo-Fenton reactions, have shown success in degrading other benzophenones and could be adapted for this compound. nih.gov Bioremediation, using microorganisms capable of metabolizing benzophenones, offers a more sustainable approach to removing the compound from contaminated water and soil. researchgate.nethanyang.ac.kr

Integration of Machine Learning and AI in Predictive Chemical Research for Substituted Benzophenones

Table 3: Application of AI/ML in Benzophenone Research

| AI/ML Application | Model Type | Input Data | Predicted Output | Research Goal |

| Property Prediction | Graph Neural Networks (GNNs), Random Forest | Molecular structure (SMILES), quantum chemical descriptors. | Absorption spectra, solubility, biological activity. researchgate.net | Rapidly screen new benzophenone derivatives for specific applications. mdpi.com |

| Reaction Outcome Prediction | Random Forest, Deep Neural Networks | Reactants, reagents, catalysts, conditions. princeton.edu | Reaction yield, major product, enantiomeric excess. nih.gov | Optimize and develop novel synthetic pathways. |

| Retrosynthesis Planning | Transformer models, Monte Carlo tree search | Target molecule structure. | Potential synthetic routes from available precursors. | Discover more efficient and sustainable ways to synthesize complex molecules. |

| Generative Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Desired property profile. | Novel molecular structures with optimized properties. | Design new benzophenone-based materials with tailored functions. ipbusinessacademy.org |

This table illustrates how AI/ML techniques can be applied to the study of substituted benzophenones.

Green Chemistry Approaches in the Synthesis and Application of this compound

Adherence to the principles of green chemistry is fundamental to modern chemical manufacturing. gcande.org For this compound, this encompasses its entire lifecycle, from synthesis to final application. Future research will focus on implementing green chemistry principles to make both its production and use more sustainable. jddhs.com This includes designing syntheses that maximize atom economy, reduce waste (as measured by the E-factor), and utilize renewable feedstocks where possible. gcande.orgijbpas.com In its application, particularly as a photoinitiator or polymer additive, research will aim to enhance its efficiency to reduce the amount needed, and to design materials from which it does not leach into the environment, thereby creating safer and more durable end-products. consensus.app The use of biocatalysis, employing enzymes for specific transformations, represents a significant green chemistry approach that offers high selectivity under mild, aqueous conditions. ijbpas.com

Table 4: Green Chemistry Principles Applied to this compound

| Green Chemistry Principle | Application in Synthesis | Application in Use |

| Waste Prevention | Develop high-yield, selective reactions with minimal by-products. gcande.org | Covalently bond the molecule to a polymer backbone to prevent leaching. |

| Atom Economy | Design synthetic routes (e.g., addition reactions) that incorporate most atoms from reactants into the final product. mdpi.com | N/A |

| Less Hazardous Chemical Syntheses | Use non-toxic reagents and avoid hazardous intermediates. ijbpas.com | Design the molecule to be non-toxic and readily biodegradable after its functional life. |

| Designing Safer Chemicals | N/A | Ensure the final product containing the compound is safe for consumers and the environment. |

| Safer Solvents and Auxiliaries | Replace volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids. mdpi.com | Use water-based formulations for coatings or inks containing the compound. |

| Design for Energy Efficiency | Employ microwave or flow chemistry to reduce energy consumption and reaction times. mdpi.comjddhs.com | Develop highly efficient photoinitiators that require less light energy to activate. |

| Use of Renewable Feedstocks | Explore bio-based precursors for the aromatic rings or alkyl groups. | N/A |

| Catalysis | Utilize highly active and recyclable catalysts (heterogeneous, organocatalysts, biocatalysts) over stoichiometric reagents. mdpi.com | Use the molecule as a photocatalyst that can be recycled and reused. |

This table summarizes the application of key green chemistry principles to the lifecycle of the target compound.

Conclusion

Summary of Key Academic Contributions and Findings for 4-Tert-butyl-4'-isopropylbenzophenone and Related Systems

While specific academic literature extensively detailing this compound is limited, a substantial body of research on closely related substituted benzophenones provides a strong framework for understanding its expected behavior and contributions to materials science. The primary academic focus on such compounds lies in their application as Type II photoinitiators.

Benzophenone (B1666685) and its derivatives are cornerstone molecules in photochemistry. scialert.net Upon absorption of UV light, the benzophenone molecule is promoted to an excited singlet state, which rapidly undergoes intersystem crossing to a more stable triplet state. bgsu.edu This triplet state is the key reactive species; it does not cleave itself but instead initiates polymerization by abstracting a hydrogen atom from a synergist molecule (a co-initiator, often an amine or an ether). dergipark.org.tr This process generates a free radical on the co-initiator, which then starts the polymerization of monomers and oligomers, such as acrylates. dergipark.org.tr

Academic studies have extensively investigated how substituents on the phenyl rings influence the efficacy and properties of benzophenone-based photoinitiators. mdpi.com The introduction of alkyl groups, such as the tert-butyl and isopropyl groups found in this compound, is a key area of this research.

Key findings on related systems include:

Influence on Reactivity: The nature and position of substituents can alter the energy and character of the excited triplet state. Electron-donating groups can impact the reactivity of the carbonyl group's crucial n-π* radical character. nih.gov The bulky and electron-donating alkyl groups are primarily studied for their effects on physical properties rather than for significantly altering the core photochemical mechanism.

Solubility and Compatibility: A major academic and industrial driver for creating derivatives like this compound is to enhance solubility in non-polar UV-curable formulations, such as acrylate (B77674) and methacrylate (B99206) resins. mdpi.com The tert-butyl and isopropyl groups increase the organophilic nature of the molecule, improving its compatibility and preventing phase separation in the liquid resin.

Migration Stability: Research has focused on developing larger, functionalized benzophenone molecules to reduce their mobility and prevent them from migrating out of the cured polymer. rsc.orgresearchgate.net This is particularly critical in applications like food packaging inks, where migration of chemical compounds into the foodstuff is a concern. researchgate.net While not a polymeric initiator itself, the increased molecular weight of this compound compared to unsubstituted benzophenone represents a step toward reduced volatility and migration. Recent research has explored creating multifunctional benzophenones and even supramolecular structures to precisely control polymerization and enhance stability. rsc.orgacs.org

The synthesis of unsymmetrical ketones, including various substituted benzophenones, is also an active area of research, with methods being developed that utilize novel catalytic systems, such as dual benzophenone/nickel catalysis under visible light. rsc.org

Table 1: Properties of Benzophenone and Related Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature/Use |

|---|---|---|---|

| Benzophenone | C13H10O | 182.22 | Parent compound, widely used photoinitiator. researchandmarkets.com |

| 4-tert-Butylbenzophenone | C17H18O | 238.32 | Increased solubility in organic media. nist.govnist.gov |

| This compound | C20H24O | 280.40 | Unsymmetrical substitution for tailored solubility and physical properties. |

| 4,4′-Bis(diethylamino)benzophenone | C21H28N2O | 336.47 | Highly reactive photoinitiator with strong electron-donating groups. mdpi.com |

Broader Implications for Substituted Benzophenone Chemistry and Industrial Applications

The study of specific molecules like this compound has significant implications for the broader field of applied photochemistry and polymer science. The systematic substitution on the benzophenone scaffold allows for the fine-tuning of physical and chemical properties, enabling the development of materials for a wide array of industrial applications.

The primary implication is the advancement of UV curing technology . This technology uses UV light to rapidly convert a liquid formulation into a solid, cross-linked polymer. It is valued for its high speed, low energy consumption, and the reduction of volatile organic compounds (VOCs). Substituted benzophenones are critical photoinitiators in these systems. nih.govnbinno.com

Key industrial applications include:

Inks and Coatings: UV-curable inks and coatings are used extensively in printing, packaging, wood finishing, and automotive applications. nbinno.comkingsresearch.comgrandviewresearch.com The choice of photoinitiator is crucial for achieving desired properties like cure speed, adhesion, scratch resistance, and gloss. nbinno.com Alkyl-substituted benzophenones are favored for their excellent solubility and efficiency in pigmented systems.

Adhesives: UV-cured adhesives are used in electronics, medical device manufacturing, and various assembly applications where rapid, on-demand bonding is required. researchandmarkets.comkingsresearch.com The reliability of the photoinitiator system is paramount for ensuring the structural integrity of the final product.

Plastics and Packaging: Benzophenone derivatives are used as additives in plastic packaging to act as UV blockers, preventing the degradation of the polymer or its contents from sunlight. nih.govstarskychemical.com This extends the shelf-life of products and allows for the use of clear packaging materials. nih.gov

Emerging Technologies: The versatility of substituted benzophenones has led to their use in high-tech fields. They are integral to photopolymer resins used in 3D printing (additive manufacturing) , where they enable the layer-by-layer curing of complex objects. rsc.orgkingsresearch.commarketresearchfuture.com Furthermore, specialized, high-purity photoinitiators are essential for producing materials in the medical and dental fields. kingsresearch.commarketresearchfuture.com

The structure-activity relationships derived from studying differently substituted benzophenones allow chemists to design photoinitiators tailored to specific industrial needs—balancing reactivity, solubility, cost, and safety. mdpi.comnih.gov The development of unsymmetrical derivatives like this compound exemplifies the pursuit of molecules with optimized physical properties (e.g., maintaining a liquid state or enhancing solubility) without compromising the fundamental photochemical efficiency of the benzophenone core.

Outlook on Future Research and Development in the Field

The field of photoinitiator chemistry, particularly concerning benzophenone systems, is continuously evolving in response to new technologies, industrial demands, and stricter regulations. Future research and development are expected to focus on several key areas:

Adaptation for LED Curing: The industry is rapidly shifting from traditional broad-spectrum mercury-vapor UV lamps to energy-efficient, long-lasting Light Emitting Diodes (LEDs). marketresearchfuture.comlucintel.com LEDs emit light in very narrow wavelength bands (e.g., 365 nm, 395 nm, 405 nm). A major research challenge is to design novel photoinitiators, including benzophenone derivatives, with absorption spectra precisely matched to these LED outputs to ensure efficient curing. rsc.orgresearchgate.net

Enhanced Safety and Sustainability: There is a strong drive towards creating "greener" and safer photoinitiators. marketresearchfuture.com This includes:

Low-Migration Initiators: Developing polymeric or polymerizable photoinitiators that become covalently bonded into the final polymer network. rsc.org This minimizes the risk of migration, which is a critical concern for food packaging and medical applications. researchgate.net

Low-Volatility Compounds: Creating larger molecules with lower vapor pressure to improve workplace safety. lucintel.com

Bio-Based Initiators: Exploring the synthesis of photoinitiators from renewable resources to reduce environmental impact. marketresearchfuture.com

High-Performance and Multifunctional Systems: Research will continue to push the boundaries of performance. This involves creating photoinitiators with higher quantum yields for faster curing speeds and greater efficiency. lucintel.com There is also growing interest in multifunctional initiators that can participate in dual-cure systems (e.g., combining UV and thermal curing) or hybrid polymerizations (e.g., free-radical and cationic) to produce interpenetrating polymer networks with superior mechanical properties. grandviewresearch.comlucintel.com

Advanced Applications: The demand for custom photoinitiators for specialized applications will drive innovation. This includes developing systems for high-resolution 3D printing, the fabrication of microelectronics, and biocompatible hydrogels for tissue engineering and drug delivery. acs.orgkingsresearch.com

The future of substituted benzophenone research lies in the intelligent design of molecules that not only initiate polymerization efficiently but also meet the increasing demands for safety, sustainability, and performance in next-generation materials and manufacturing processes.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 4-Tert-butyl-4'-isopropylbenzophenone?

Methodological Answer: The synthesis of benzophenone derivatives often employs alkylation or Friedel-Crafts acylation. For example, triisobutylaluminum has been used to reduce benzophenone derivatives with high efficiency (e.g., 97.3% conversion to benzhydrol in controlled conditions) . For this compound, a multi-step approach may involve:

Alkylation : Introduce tert-butyl and isopropyl groups via nucleophilic substitution or catalytic alkylation.

Acylation : Use acetyl chloride or similar reagents in the presence of Lewis acids (e.g., AlCl₃) to form the ketone backbone.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Characterization :

- GC-MS or HPLC : Quantify purity and monitor reaction progress .

- FT-IR : Confirm the carbonyl (C=O) stretch (~1650–1750 cm⁻¹) and alkyl group vibrations .

- NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet) and isopropyl (δ ~1.2 ppm, doublet) substituents .

Q. How do solvent interactions influence the physicochemical properties of this compound?

Methodological Answer: Solvent polarity and hydrogen-bonding capacity significantly affect the solvatochromic behavior of benzophenone derivatives. For example:

- Hydrogen-bonding solvents (e.g., alcohols) split the ν(C=O) IR band due to solvent–carbonyl interactions, with hydrogen bond lifetimes ~7.7 ps .

- Halogenated solvents (e.g., CHCl₃) exhibit faster solvent exchange, leading to a single perturbed ν(C=O) peak .

Q. Experimental Design :

- Use UV-Vis and FT-IR spectroscopy to monitor solvent-induced shifts.

- Compare experimental data with DFT calculations to validate solvation models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields for benzophenone derivatives under varying conditions?

Methodological Answer: Discrepancies in yields (e.g., 62.5% vs. 66.2% conversion in similar reactions) may arise from:

- Reagent stoichiometry : Excess benzophenone improves conversion but risks side reactions .

- Reaction time : Longer durations (e.g., 397 hr vs. 60 hr) may enhance equilibrium-driven outcomes .

Q. Resolution Strategy :

- Perform kinetic studies to identify rate-limiting steps.

- Use GLC or HPLC with internal standards (e.g., biphenyl) for precise quantification .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

Methodological Answer: Trace impurities (e.g., unreacted precursors or degradation products) require:

Q. How does steric hindrance from tert-butyl and isopropyl groups affect the compound’s reactivity in coordination chemistry?

Methodological Answer: The bulky substituents influence:

- Ligand design : Steric effects limit metal coordination sites, favoring selective binding to transition metals (e.g., Pd, Cu) .

- Catalytic activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to compare turnover rates with less-hindered analogs .

Q. Experimental Approach :

- Single-crystal X-ray diffraction to map steric bulk around the metal center.

- Kinetic profiling to correlate steric parameters with reaction efficiency .

Q. What are the implications of benzophenone-related toxicity data for handling this compound?

Methodological Answer: While direct toxicity data for this compound is limited, benzophenones broadly exhibit:

- Genotoxicity : Use Ames tests or micronucleus assays to assess mutagenic potential .

- Endocrine disruption : Screen via receptor-binding assays (e.g., estrogen receptor alpha) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.